Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Description
Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is a heterocyclic compound featuring a fused thienopyran core. Its structure includes a methyl ester at position 2 and an amino group at position 3, which likely influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMGXUDRRZYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCOC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Thieno[3,2-c]Pyran Derivatives
One-Pot Green Synthesis in Aqueous Media
The most efficient method for synthesizing methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate involves a one-pot, surfactant-assisted reaction in water. Key steps include:
- Substrate Preparation : 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles or carboxylates are synthesized via Knoevenagel condensation of aryl aldehydes with β-ketoesters and malononitrile.
- Nucleophilic Cyclization : Methyl thioglycolate reacts with the pyran precursor in water using cetyltrimethylammonium bromide (CTAB) as a surfactant and triethylamine (Et₃N) as a base.
Reaction Conditions :
- Solvent : Water (20 mL per 2 mmol substrate)
- Catalysts : CTAB (0.5 mmol) and Et₃N (30–40 mol%)
- Temperature : 85°C
- Time : 14–24 hours
This method achieves yields of 65–95% (Table 1) and eliminates organic solvents, aligning with green chemistry principles.
Table 1: Yield Optimization for Thieno[3,2-c]Pyran Synthesis
| Entry | Substrate (R Group) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | p-Bromophenyl | 14 | 85 |
| 2 | 2-Naphthyl | 14 | 69 |
| 3 | 3,4-Dimethoxyphenyl | 14 | 95 |
| 4 | 2-Furyl | 16 | 71 |
Alternative Pathways: Multicomponent Reactions
A complementary approach employs multicomponent reactions (MCRs) using:
- Ethyl acetoacetate , malononitrile, and aryl aldehydes in ethanol with piperidine catalysis.
- Microwave-assisted cyclization for reduced reaction times (2–4 hours vs. 14–24 hours).
However, this method produces lower yields (50–70%) and requires column chromatography for purification, making it less scalable.
Mechanistic Insights and Reaction Optimization
Key Mechanistic Steps
- Nucleophilic Attack : Methyl thioglycolate’s sulfur atom attacks the C4 position of the pyran ring, displacing methanethiol.
- Cyclization : A carbanion intermediate forms at the thioglycolate’s α-carbon, triggering intramolecular cyclization with the pyran’s nitrile or ester group (Scheme 1).
- Aromatization : Base-mediated tautomerization yields the final thieno[3,2-c]pyran structure.
Scheme 1: Proposed Reaction Mechanism
- Step 1 : $$ \text{R-SH} + \text{pyran-C4} \rightarrow \text{thioether intermediate} $$
- Step 2 : $$ \text{Base-induced carbanion} \rightarrow \text{6-membered ring closure} $$
- Step 3 : $$ \text{Tautomerization} \rightarrow \text{aromatic thienopyran} $$
Critical Optimization Parameters
- Surfactant Role : CTAB enhances substrate solubility in water, enabling a homogeneous reaction.
- Base Stoichiometry : Et₃N (30–40 mol%) is optimal; excess base promotes side reactions (e.g., ester hydrolysis).
- Reusability : The aqueous phase can be reused for six cycles with <5% yield drop but longer reaction times.
Substrate Scope and Limitations
Tolerated Functional Groups
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thieno[3,2-c]pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyran ring .
Scientific Research Applications
Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Amino vs. Halogen Substituents: The amino group in the target compound likely increases polarity and aqueous solubility compared to brominated thienoquinolines (e.g., 429.07 Da compound in Table 1) . However, it may reduce thermal stability relative to halogenated analogs.
Biological Activity
Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes existing research findings related to its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
- Chemical Name : this compound
- CAS Number : 1372985-70-0
- Molecular Formula : C₉H₁₁N₁O₃S
- Molecular Weight : 213.25 g/mol
Research indicates that this compound exhibits significant antitumor activity through several mechanisms:
- Cell Cycle Modulation : This compound has been shown to alter the distribution of the cell cycle in various human tumor cell lines. Specifically, it affects the G1/S and G2/M transitions, which can lead to apoptosis in susceptible cells .
- Induction of Apoptosis : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, the ortho-aminophenyl derivative has been highlighted for its ability to trigger apoptotic pathways in the NCI-H460 lung cancer cell line .
- Inhibition of Tumor Growth : In vitro studies have indicated that this compound can inhibit the growth of various tumor cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and A375-C5 (melanoma) with notable efficacy .
Efficacy Against Cancer Cell Lines
A comparative analysis of the compound's efficacy against different cancer cell lines is summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Induction of apoptosis |
| NCI-H460 | 0.9 | Cell cycle arrest and apoptosis |
| A375-C5 | 1.2 | Inhibition of proliferation |
Table 1: Efficacy of this compound against various cancer cell lines.
Case Studies
-
Study on Apoptosis Induction :
A study published in a peer-reviewed journal evaluated the apoptotic effects of methyl 3-amino derivatives on NCI-H460 cells. The results indicated a significant increase in apoptotic markers (e.g., caspase activation) after treatment with the compound at concentrations as low as 0.9 µM . -
Cell Cycle Analysis :
Flow cytometry analysis revealed that treatment with methyl 3-amino derivatives resulted in a marked increase in cells arrested at the G0/G1 phase, suggesting an effective blockade of cell cycle progression which is crucial for tumor growth inhibition .
Q & A
Basic Questions
What synthetic routes are commonly employed to prepare Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate?
The synthesis typically involves cyclocondensation of thiophene derivatives with carbonyl-containing precursors. For example, multi-step protocols may use protected amino groups (e.g., Boc-protected intermediates) to avoid side reactions, followed by deprotection and esterification . Key steps include:
- Ring formation : Cyclization of thiophene and pyran moieties under acidic or thermal conditions.
- Amination : Introduction of the 3-amino group via nucleophilic substitution or reductive amination.
- Esterification : Methylation of the carboxyl group using methanol under catalytic acid conditions.
Chromatography (e.g., silica gel) is often used for purification .
How is the compound structurally characterized to confirm purity and regioselectivity?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions and ring fusion. For instance, the thieno[3,2-c]pyran scaffold shows distinct shifts for protons at positions 3 (amino group: δ 3.1–4.0 ppm) and 2 (ester carbonyl: δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 256.08 for CHNOS) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though limited data exists for this specific compound .
What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility can be enhanced via co-solvent systems (e.g., ethanol/water mixtures) .
- Stability : Sensitive to prolonged exposure to light and moisture. Store at –20°C under inert gas (N or Ar) to prevent decomposition .
Advanced Research Questions
How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Catalyst screening : Use of coupling reagents (e.g., HATU) for amide bond formation, which may reduce side products .
- Temperature control : Lower reaction temperatures (0–5°C) during cyclization to minimize racemization .
- Solvent effects : Polar solvents (e.g., acetonitrile) improve regioselectivity in heterocycle formation .
- Statistical optimization : DOE (Design of Experiments) approaches to balance reaction time, temperature, and stoichiometry .
How do stereochemical factors influence the biological activity of this compound?
While the compound lacks chiral centers, substituent orientation (e.g., amino group position) impacts binding to biological targets. Computational docking studies (e.g., AutoDock Vina) suggest that the 3-amino group enhances hydrogen bonding with enzyme active sites, such as kinases or proteases . Experimental validation via structure-activity relationship (SAR) studies is critical .
What analytical challenges arise when quantifying this compound in complex matrices (e.g., cell lysates)?
- Matrix interference : Co-eluting biomolecules (e.g., proteins) require sample pretreatment (e.g., solid-phase extraction) .
- Detection limits : LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity (LOQ < 1 ng/mL) .
- Calibration standards : Use stable isotope-labeled analogs (e.g., C-methyl ester) for accurate quantification .
How can contradictions in reported biological data (e.g., IC50_{50}50 values) be resolved?
Discrepancies may stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Compound purity : Impurities >95% are required for reliable bioactivity data .
- Buffer conditions : pH and ionic strength affect compound stability and target binding .
Standardized protocols (e.g., NIH Assay Guidance Manual) are recommended for cross-study comparisons .
Methodological Guidance
What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Molecular dynamics (MD) : GROMACS or AMBER to simulate binding kinetics.
- Density Functional Theory (DFT) : Gaussian 16 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Pharmacophore modeling : Schrödinger Suite to identify critical binding motifs .
How can the compound’s stability be assessed under physiological conditions?
- Forced degradation studies : Expose to simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light exposure testing : Use ICH Q1B guidelines to evaluate photostability .
What strategies mitigate toxicity in preclinical studies?
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites .
- Prodrug design : Modify the ester group to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
